5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9BrN2O2 and its molecular weight is 257.087. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrrolo[2,1-a]isoquinolines
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline has been used in synthesizing pyrrolo[2,1-a]isoquinolines. The reaction with activated alkynes forms stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).
General Route to Tetrahydroisoquinolines
It is used in a general synthesis route for tetrahydroisoquinolines, exemplified in the preparation of various derivatives. This involves multiple steps, including the conversion of isoquinoline to 5-bromo-8-nitro derivative and subsequent transformations (Rey, Vergnani, & Dreiding, 1985).
Isolation from Red Algae
In natural product chemistry, derivatives of this compound have been isolated from the red alga Rhodomela confervoides. These compounds include brominated tetrahydroisoquinolines, which have been semi-synthesized for further chemical investigation (Ma et al., 2007).
Stereomer Study
Research on the stereochemistry of similar compounds, such as 5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, has been conducted. This includes studies on the structural properties and synthesis of various stereoisomers, contributing to a deeper understanding of stereochemical effects in organic molecules (Rizzacasa et al., 1990).
Potential Prodrug System
The compound's derivatives have been investigated for use as a prodrug system, specifically for targeted drug delivery to hypoxic tissues. This is based on the concept of biomimetic reduction, which can release active drugs in a targeted manner (Parveen et al., 1999).
Novel Polyfunctional Pyrrolo[2,1-a]isoquinolines
The synthesis of novel polyfunctional pyrrolo[2,1-a]isoquinolines is another application. It involves the reaction of 5-bromo-8-nitroisoquinoline with various nucleophiles, enabling the creation of new, functionally diverse compounds (Bastrakov & Starosotnikov, 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that tetrahydroisoquinoline (thiq) analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
THIQ analogs are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions are currently under investigation.
Result of Action
As a THIQ analog, it may share some of the biological activities observed in other members of this class, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial effects .
Properties
IUPAC Name |
5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-2,11H,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWDZBUTSPUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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